molecular formula C8H5Br2FO B1362351 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone CAS No. 435273-49-7

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

Cat. No.: B1362351
CAS No.: 435273-49-7
M. Wt: 295.93 g/mol
InChI Key: NVCNENXQUDVWRV-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Acetophenones

The development of halogenated acetophenones traces its origins to late nineteenth-century chemical investigations, when German scientists first synthesized tear-inducing chemicals such as chloroacetophenone. These early explorations into halogenated aromatic ketones established the foundation for understanding how halogen substitution patterns influence both the physical properties and chemical reactivity of acetophenone derivatives. The initial focus on lachrymatory compounds revealed that halogen incorporation could dramatically alter the biological and chemical properties of simple aromatic ketones.

The evolution of halogenated acetophenone chemistry accelerated throughout the twentieth century, driven by both academic curiosity and practical applications. Research demonstrated that the positioning and nature of halogen substituents could be precisely controlled to achieve desired chemical properties. The development of bromoacetophenone, first reported through the bromination of acetophenone using molecular bromine, provided a template for understanding how bromination reactions could be extended to more complex substitution patterns. This foundational work established the synthetic methodologies that would later enable the preparation of multi-halogenated derivatives.

Contemporary research in halogenated acetophenones has expanded to encompass sophisticated compounds incorporating multiple different halogens within a single molecule. The Paternò–Büchi reaction studies have highlighted the utility of halogenated acetophenones as photochemical reagents, with research demonstrating that halogenated variants based on acetophenones show substantially improved reaction yields compared to simple acetone-based systems. These investigations have revealed that specific halogenation patterns can enhance both the efficiency and selectivity of photochemical cycloaddition reactions, establishing halogenated acetophenones as valuable tools in modern synthetic chemistry.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex halogenated aromatic ketones. The compound name systematically describes each structural element: the "2-bromo" designation indicates bromine substitution at the alpha carbon of the ethanone group, while "3-bromo-4-fluorophenyl" specifies the substitution pattern on the aromatic ring. This nomenclature system ensures unambiguous identification of the compound while clearly conveying its structural relationships to other members of the halogenated acetophenone family.

Table 1: Chemical Identity Parameters

Parameter Value
Molecular Formula C₈H₅Br₂FO
Molecular Weight 295.93 g/mol
Chemical Abstracts Service Number 435273-49-7
International Union of Pure and Applied Chemistry Name This compound
Alternative Designation 2,3'-Dibromo-4'-fluoroacetophenone

The compound exists under several alternative naming conventions, with "2,3'-Dibromo-4'-fluoroacetophenone" representing a commonly encountered designation that emphasizes the dibrominated nature of the molecule. This alternative nomenclature follows traditional acetophenone naming practices, where prime notation indicates substituents on the phenyl ring. The dual naming system reflects the evolution of chemical nomenclature practices and accommodates both systematic International Union of Pure and Applied Chemistry conventions and historical naming traditions within acetophenone chemistry.

Structural analysis reveals that the compound possesses a molecular formula of C₈H₅Br₂FO, indicating the presence of eight carbon atoms, five hydrogen atoms, two bromine atoms, one fluorine atom, and one oxygen atom within its framework. The molecular weight of 295.93 g/mol reflects the significant contribution of the heavy halogen substituents to the overall mass of the molecule. These quantitative parameters provide essential information for analytical identification and synthetic planning purposes.

Position within Brominated Aromatic Ketones Classification

The classification of this compound within the broader category of brominated aromatic ketones requires consideration of both its structural features and its relationship to established compound families. According to the Standard Classification of Goods system, halogenated ketone derivatives fall under the category "Ketones and quinones, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives". This compound specifically belongs to the subcategory of halogenated derivatives of aromatic ketones, distinguishing it from both aliphatic halogenated ketones and simple aromatic ketones without halogen substitution.

Table 2: Classification Hierarchy of Brominated Aromatic Ketones

Classification Level Category Description
Primary Aromatic Ketones Ketones containing aromatic ring systems
Secondary Halogenated Aromatic Ketones Aromatic ketones with halogen substituents
Tertiary Brominated Aromatic Ketones Aromatic ketones containing bromine atoms
Quaternary Multi-brominated Aromatic Ketones Aromatic ketones with multiple bromine substituents
Specific Dibrominated Fluorinated Acetophenones Acetophenones with two bromines and fluorine

Within the specific category of multi-brominated aromatic ketones, this compound occupies a unique position due to its incorporation of fluorine alongside the dual bromine substitution pattern. Research on aromatic alpha-haloketones has demonstrated that the presence of multiple halogen substituents creates compounds with enhanced reactivity profiles compared to mono-halogenated derivatives. The combination of bromine and fluorine substituents represents a sophisticated approach to molecular design, where each halogen contributes distinct electronic and steric effects to the overall molecular behavior.

The structural complexity of this compound places it among the more advanced members of the halogenated acetophenone family. Comparative analysis with related compounds reveals that the specific substitution pattern creates a molecule with properties intermediate between purely brominated and purely fluorinated derivatives. The meta-positioned bromine on the aromatic ring, combined with the para-positioned fluorine, creates an asymmetric electronic environment that distinguishes this compound from symmetrically substituted analogs. This positioning strategy reflects sophisticated synthetic planning aimed at achieving specific reactivity profiles through strategic halogen placement.

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCNENXQUDVWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382291
Record name 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
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Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-49-7
Record name 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-dibromo-4'-fluoroacetophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’-Dibromo-4’-fluoroacetophenone can be synthesized through a multi-step process. One common method involves the bromination of 3-bromo-4-fluoroacetophenone. The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) with acetic acid as a catalyst. Bromine is added dropwise to the reaction mixture at a controlled temperature of around 10°C. The reaction is stirred for about 15 minutes, and the product is then isolated by concentrating the mixture .

Industrial Production Methods

While specific industrial production methods for 2,3’-Dibromo-4’-fluoroacetophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3’-Dibromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Dichloromethane (CH2Cl2): Common solvent for reactions.

    Acetic Acid: Catalyst for bromination.

    Tin(II) Chloride (SnCl2): and : Catalysts for condensation reactions.

Major Products

    Substituted Acetophenones: Formed through substitution reactions.

    α,β-Unsaturated Ketones: Formed through condensation reactions.

    Esters: Formed through esterification reactions.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone is utilized as a reagent in organic synthesis. Its ability to undergo substitution and condensation reactions makes it valuable for the preparation of more complex molecules. The bromine atoms on the phenyl ring serve as reactive sites that can interact with nucleophiles, facilitating the formation of new chemical bonds.

Research has indicated that this compound exhibits significant biological activities, particularly antimicrobial properties.

Antimicrobial Activity Data:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that it may serve as a lead structure for developing new antibacterial agents, especially against resistant strains .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its biological activity. Studies have shown its potential in anticancer applications, where derivatives of the compound have been synthesized and tested for their efficacy against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Patel et al. (2012), derivatives of this compound were synthesized and tested against multidrug-resistant bacterial strains. The results indicated that specific modifications to the compound's structure led to improved antimicrobial activity compared to the parent compound .

Case Study 2: Anticancer Activity

Bondock et al. (2012) explored the anticancer properties of related compounds derived from this compound. Their findings demonstrated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .

Industry Applications

In industrial settings, this compound is used in the synthesis of specialty chemicals and intermediates for various processes. Its unique chemical properties make it suitable for producing compounds used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,3’-Dibromo-4’-fluoroacetophenone involves its ability to undergo substitution and condensation reactions. The bromine atoms on the phenyl ring are reactive sites that can interact with nucleophiles, leading to the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromo, fluoro) increase electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
  • Electron-donating groups (e.g., methoxy, hydroxyl) reduce reactivity but improve solubility and crystallinity .
  • Heterocyclic substituents (e.g., isoxazole, thiophene) expand applications in drug discovery by introducing bioactive scaffolds .

Physical Properties

The physical properties of brominated ethanones vary significantly with substituent patterns:

Compound Name Melting Point (°C) Solubility Stability Notes Reference
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 280–282 Insoluble in water; soluble in DCM High thermal stability due to fused rings
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 81–83 Soluble in dichloromethane, ether Sensitive to moisture; stored under inert gas
2-Bromo-1-(4-methoxyphenyl)ethanone Not reported Soluble in ethanol, DMF Stable under reflux conditions
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone 102–104 Soluble in methanol, ethyl acetate Hygroscopic; requires anhydrous handling

Key Trends :

  • Aromatic heterocycles (e.g., pyrrolopyridine) confer high melting points due to strong intermolecular interactions .
  • Methoxy and hydroxyl groups reduce melting points and enhance solubility in polar solvents .

Nucleophilic Substitution

The α-bromo ketone moiety is highly reactive toward nucleophiles. For example:

  • 2-Bromo-1-(furan-2-yl)ethanone reacts with hydroxylamine to form oxime derivatives, which are precursors to imidazoline oxides ().
  • 2-Bromo-1-(4-nitrophenyl)ethanone undergoes SRN1 reactions to form α,β-unsaturated ketones ().

Biological Activity

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone, with the chemical formula C9H7Br2F O, is an organobromine compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

  • IUPAC Name : this compound
  • CAS Number : 435273-49-7
  • Molecular Weight : 292.96 g/mol
  • Structure : The compound features a brominated phenyl ring and an ethanone functional group, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effective inhibition of growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against cancer cell lines. The compound was evaluated using the MTT assay, revealing the following IC50 values:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5
A549 (lung cancer)20.0

These results indicate that the compound effectively inhibits cell proliferation, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
  • Induction of Apoptosis : In cancer cells, it has been observed to trigger apoptotic pathways, leading to cell death.
  • Disruption of Cell Membrane Integrity : The presence of bromine atoms enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial properties of various halogenated compounds, including this compound. The results showed that this compound had superior activity against MRSA compared to standard antibiotics like vancomycin, highlighting its potential as a novel antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of several brominated compounds on human cancer cell lines. They reported that this compound exhibited significant cytotoxicity in HeLa cells with an IC50 value lower than many existing chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone?

Methodological Answer:
The compound can be synthesized via sequential halogenation. A Friedel-Crafts acylation (as in ) introduces the ethanone group to the aromatic ring. Subsequent bromination is achieved using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions (0–25°C). For regioselective bromination, steric and electronic effects of the fluorine substituent must be considered. Workup includes washing with NaHCO₃ (to neutralize HBr) and sodium thiosulfate (to remove excess Br₂), followed by recrystallization from diethyl ether .

Basic: How is X-ray crystallography applied to confirm its molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Key parameters include:

  • R factor : <0.06 (e.g., 0.054 in ) indicates high data accuracy.
  • Mean C–C bond length : ~1.48 Å (consistent with aromatic systems).
  • Thermal displacement parameters : Validate atomic positions and disorder.
    SHELX software ( ) is commonly used for structure refinement. Proper crystal handling (e.g., low-temperature data collection) minimizes thermal motion artifacts .

Advanced: How to address discrepancies in reaction yields when synthesizing derivatives?

Methodological Answer:
Yield variations (e.g., 85% in vs. lower yields in other brominations) arise from:

  • Reaction stoichiometry : Excess Br₂ may lead to over-bromination.
  • Solvent polarity : CHCl₃ vs. DCM affects reaction rates.
  • Workup efficiency : Incomplete removal of HBr can protonate intermediates.
    Optimization involves kinetic studies (e.g., in situ monitoring via TLC or NMR) and adjusting quenching protocols (e.g., aqueous vs. organic phase separation) .

Advanced: What role does the fluorine substituent play in directing reactivity?

Methodological Answer:
The fluorine atom exerts both inductive (-I) and resonance (-M) effects, directing bromination to the para position relative to itself. Computational studies (e.g., DFT calculations) can map electron density to predict regioselectivity. Experimentally, competitive bromination of fluorophenyl derivatives () shows that fluorine’s ortho/para-directing nature dominates over bromine’s meta-directing tendency .

Advanced: How to resolve conflicting NMR data for halogenated intermediates?

Methodological Answer:
Halogens (Br, F) cause complex splitting patterns due to scalar (J-coupling) and dipolar interactions. For example:

  • ¹H NMR : Vicinal coupling (³J) between F and H atoms splits peaks into doublets or quartets.
  • ¹³C NMR : Fluorine decoupling simplifies spectra.
    Use high-field instruments (≥400 MHz) and heteronuclear correlation experiments (e.g., HSQC) to assign signals. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Basic: What spectroscopic techniques are essential for characterization?

Methodological Answer:

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹.
  • NMR : ¹H/¹³C/¹⁹F NMR to assign aromatic protons, bromine/fluorine positions, and ketone groups.
  • HRMS : Validate molecular formula (e.g., [M+H]+ for C₈H₅Br₂FO).
  • XRD : Absolute configuration and packing analysis .

Advanced: How to design experiments to study its role in tubulin inhibition?

Methodological Answer:

  • Biochemical assays : Measure IC₅₀ via tubulin polymerization inhibition ().
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or varying fluorophenyl groups).
  • Molecular docking : Use crystal structures of tubulin (PDB ID 1SA0) to predict binding modes.
  • In vivo testing : Evaluate pharmacokinetics (ADME) using radiolabeled analogs .

Advanced: What are the challenges in crystallizing halogenated ethanones?

Methodological Answer:
Halogen atoms increase molecular weight and polarity, complicating crystallization. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., ether/hexane) for slow evaporation.
  • Temperature gradients : Cooling from 40°C to 4°C promotes nucleation.
  • Seeding : Introduce microcrystals to induce controlled growth.
    ORTEP-3 ( ) aids in visualizing thermal ellipsoids to assess crystal quality .

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